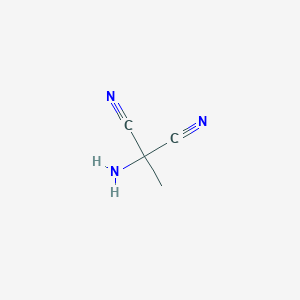![molecular formula C7H11N3O2S B15257952 6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol](/img/structure/B15257952.png)
6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol is a chemical compound with the molecular formula C7H11N3O2S and a molecular weight of 201.25 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol involves multiple steps, including the introduction of the methyl and methylimino groups, as well as the oxo-lambda6-sulfanyl group. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common reagents used in the synthesis include methylating agents, oxidizing agents, and sulfur-containing compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo-lambda6-sulfanyl group to a thiol group.
Substitution: The methyl and methylimino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid: Similar in structure but with a benzoic acid moiety instead of a pyrimidin-4-ol.
3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid: Another similar compound with a benzoic acid moiety.
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol: Similar in structure but with a phenol moiety.
Uniqueness
6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol is unique due to its specific combination of functional groups and its pyrimidin-4-ol core structure. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-(N,S-dimethylsulfonimidoyl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O2S/c1-5-4-6(11)10-7(9-5)13(3,12)8-2/h4H,1-3H3,(H,9,10,11) |
InChI Key |
WSHBRNKLSDQBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)S(=NC)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B15257915.png)


![6-(Pyrrolidin-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B15257943.png)
![1-[(Benzyloxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B15257960.png)

